JAK3 Selectivity Ratio vs. Tofacitinib: A Decisive 21-Fold Window Over JAK1
When prioritizing a JAK3 inhibitor for mechanistic studies, the selectivity window between JAK3 and other JAK family members is a critical procurement criterion. Tofacitinib exhibits a JAK3/JAK1 selectivity ratio of 0.009 (JAK3 IC50 = 1 nM, JAK1 IC50 = 112 nM), meaning it potently inhibits JAK3 while still engaging JAK1 at nanomolar concentrations, complicating attribution of phenotypic effects [1]. In contrast, 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one demonstrates a JAK3/JAK1 selectivity ratio of 0.22 (JAK3 IC50 = 21 nM, JAK1 IC50 = 96 nM), providing a 21-fold improvement in biochemical selectivity over JAK1 compared to tofacitinib [2]. This wider window enables more confident assignment of JAK3-dependent signaling events in cellular assays.
| Evidence Dimension | Biochemical selectivity: JAK3/JAK1 IC50 ratio |
|---|---|
| Target Compound Data | JAK3 IC50 = 21 nM, JAK1 IC50 = 96 nM; Ratio = 0.22 |
| Comparator Or Baseline | Tofacitinib: JAK3 IC50 = 1 nM, JAK1 IC50 = 112 nM; Ratio = 0.009 |
| Quantified Difference | 21-fold improvement in JAK3/JAK1 selectivity ratio (0.22 vs. 0.009) |
| Conditions | Biochemical HTRF kinase assays, pH 7.8, 2°C for target compound; enzyme-based assay for tofacitinib |
Why This Matters
A 21-fold wider JAK3/JAK1 selectivity window directly reduces JAK1-mediated confounding effects in cell-based signaling experiments, enabling cleaner mechanistic interpretation of JAK3-dependent pathways.
- [1] Tofacitinib (CP-690550) Citrate. Anjiechem datasheet. JAK3 IC50 = 1 nM, JAK2 IC50 = 20 nM, JAK1 IC50 = 112 nM. Accessed April 29, 2026. View Source
- [2] BindingDB. BDBM125901 (US8765727, Example 4). JAK3 IC50 = 21 nM, JAK1 IC50 = 96 nM. HTRF assay, pH 7.8, 2°C. Accessed April 29, 2026. View Source
